Anti‑Tubercular Phenotypic Potency: Class‑Level Comparison of the Isoxazole‑Thiophene Piperidine Series Against Mycobacterium tuberculosis H37Rv
CAS 1428379‑79‑6 belongs to the same isoxazole‑thiophene piperidine chemotype as the reported Mtb hit sCNH240 and the lead‑optimised analogue P15. In the original screening campaign, sCNH240 demonstrated an MIC₉₀ of 1.24 µM against Mtb H37Rv in cholesterol‑supplemented 7H12 medium [REFS‑1], while P15, carrying an identical core scaffold, showed an intramacrophage EC₅₀ of 1.96 µM and 58 % oral bioavailability in mice [REFS‑1]. Although direct data for CAS 1428379‑79‑6 are not yet published, its structural proximity to these validated congeners provides a class‑derived potency benchmark that is absent for most randomly selected screening library compounds.
| Evidence Dimension | Mtb phenotypic potency (MIC or EC50) |
|---|---|
| Target Compound Data | No direct data; class inference from congeners sCNH240 and P15 |
| Comparator Or Baseline | sCNH240 MIC₉₀ = 1.24 µM (Mtb H37Rv, cholesterol‑supplemented 7H12); P15 intramacrophage EC₅₀ = 1.96 µM (Mtb‑infected macrophages) |
| Quantified Difference | Class‑level differentiation: congener MIC/EC₅₀ values range from 1.24 to 1.96 µM, placing the chemotype in the single‑digit micromolar potency tier for Mtb growth inhibition. |
| Conditions | Mtb H37Rv strain; cholesterol‑supplemented 7H12 broth for MIC; Mtb‑infected macrophage assay for EC₅₀. |
Why This Matters
Establishes a class‑wide anti‑tubercular potency range that allows a procurement scientist to de‑risk compound selection relative to untested analogs lacking any activity annotation.
- [1] Martinez, G., Tolentino, K., Sukheja, P., Webb, J., McNamara, C.W., Chatterjee, A.K., & Yang, B. (2025). Novel isoxazole thiophene‑containing compounds active against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 119, 130108. View Source
